Bienvenue dans la boutique en ligne BenchChem!

azetidin-3-yl(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone

Medicinal Chemistry Chemical Biology Drug Discovery

This unique 2,3-dihydrobenzo[f][1,4]oxazepine-azetidine chemotype serves as an ideal starting point for SAR studies and IP generation, exploiting structural novelty relative to published oxazepine-based inhibitors. With no public pharmacological data, it offers a clean slate for proprietary target engagement and selectivity profiling. Procure at ≥95% purity for use as an HPLC/LC-MS/NMR reference standard, backed by a certificate of analysis. Critical for labs with in-house assay capabilities—do not use in vivo without preliminary ADME/Tox profiling.

Molecular Formula C13H16N2O2
Molecular Weight 232.28 g/mol
CAS No. 1470528-87-0
Cat. No. B1490619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameazetidin-3-yl(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone
CAS1470528-87-0
Molecular FormulaC13H16N2O2
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESC1COC2=CC=CC=C2CN1C(=O)C3CNC3
InChIInChI=1S/C13H16N2O2/c16-13(11-7-14-8-11)15-5-6-17-12-4-2-1-3-10(12)9-15/h1-4,11,14H,5-9H2
InChIKeyAGUKHRWFALSYJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azetidin-3-yl(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone (CAS 1470528-87-0): Chemical Identity and Sourcing Baseline


Azetidin-3-yl(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone (CAS 1470528-87-0) is a synthetic small molecule with molecular formula C13H16N2O2 and molecular weight 232.28 g/mol, comprising an azetidine ring linked via a methanone bridge to a 2,3-dihydrobenzo[f][1,4]oxazepine scaffold . The compound is offered by chemical suppliers at a typical purity of ≥95% . No peer-reviewed pharmacological data, patent-exemplified bioactivity, or regulatory registration dossier was identified in publicly searchable scientific literature or authoritative databases (PubMed, ChEMBL, ECHA, PubChem) for this specific compound at the time of analysis.

Why Generic Substitution Fails for Azetidin-3-yl(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone


In the absence of published comparative pharmacological or physicochemical data, generic substitution risk cannot be quantified for this specific compound. The 2,3-dihydrobenzo[f][1,4]oxazepine scaffold is known to exhibit diverse biological activities—including ROCK, TNIK, and PI3K inhibition—that are highly sensitive to substitution pattern and ring conformation [1][2]. Consequently, even minor structural modifications (e.g., saturation of the oxazepine ring, azetidine positional isomerism, or alternative linker groups) can ablate target engagement or alter selectivity. Without head-to-head data, any claim of functional equivalence between this compound and its closest analogs is unsupported.

Quantitative Differentiation Evidence for Azetidin-3-yl(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone


Absence of Public Comparative Bioactivity Data for CAS 1470528-87-0

A systematic search of PubMed, ChEMBL, BindingDB, PubChem, and the patent literature (as of the analysis date) returned no quantitative bioactivity data (IC50, Ki, EC50) for azetidin-3-yl(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone against any molecular target. No head-to-head comparisons with structural analogs were found. This absence of data precludes the generation of a quantitative differentiation claim.

Medicinal Chemistry Chemical Biology Drug Discovery

Physicochemical Identity and Purity Specification

The compound is commercially available with a specified purity of ≥95% (HPLC) and a molecular weight of 232.28 g/mol . This basic identity specification is typical of research-grade building blocks and does not constitute differentiation from analogs, which are often supplied at equivalent purity levels.

Analytical Chemistry Compound Management Quality Control

Regulatory and Safety Data Landscape

The European Chemicals Agency (ECHA) Substance Infocard for this compound contains no classification and labelling data, no REACH registration tonnage band, and no toxicological endpoint summaries [1]. This is a neutral finding shared by many research intermediates, but it means there is no publicly available safety differentiation from analogs.

Regulatory Science Safety Assessment Procurement Compliance

Recommended Application Scenarios for Azetidin-3-yl(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone Based on Available Evidence


Chemical Probe and Tool Compound Development (Pending Internal Validation)

Given the complete absence of public bioactivity data, the compound may be considered as a chemical probe only if the requesting research group has generated internal, unpublished data demonstrating target engagement, selectivity, and cellular activity. No evidence exists to support its use as a tool compound without such validation [1].

Scaffold-Hopping and Structure-Activity Relationship (SAR) Exploration

The compound may serve as a starting point for SAR studies around the 2,3-dihydrobenzo[f][1,4]oxazepine-azetidine chemotype, provided that in-house assays are available. Its structural novelty relative to published oxazepine-based inhibitors (e.g., ROCK, TNIK) [2] could be exploited for IP generation, but this requires de novo biological characterization.

Analytical Reference Standard for Method Development

The compound's commercial availability at ≥95% purity makes it suitable as a reference standard for HPLC, LC-MS, or NMR method development in analytical chemistry laboratories, provided that an authentic certificate of analysis is obtained from the supplier.

Not Recommended for In Vivo or Preclinical Studies Without Further Data

No pharmacokinetic, toxicological, or metabolic stability data are available in the public domain. Procurement for in vivo pharmacology should be deferred until solubility, permeability, metabolic stability, and preliminary safety profiles are experimentally determined.

Quote Request

Request a Quote for azetidin-3-yl(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.